molecular formula C22H25NO9 B1237474 Normorphine-6-glucuronide CAS No. 65060-95-9

Normorphine-6-glucuronide

Cat. No.: B1237474
CAS No.: 65060-95-9
M. Wt: 447.4 g/mol
InChI Key: ILORZZTWORORRX-LHWQPMLGSA-N
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Description

Normorphine-6-glucuronide (CID 5492315) is a significant glucuronidated metabolite of normorphine, which is itself an N-demethylated metabolite of morphine . In vivo, it is formed through the sequential N-demethylation and subsequent 6-glucuronidation of morphine . This compound is of high interest in pharmaceutical and toxicological research for studying the complex metabolic fate of morphine and related opioids.Research indicates that glucuronide conjugates at the 6-position of the morphine structure often exhibit potent biological activity. Specifically, studies on the closely related compound morphine-6-glucuronide (M6G) show it is a highly potent analgesic acting as an agonist at the mu-opioid receptor (MOR) . Furthermore, synthetic this compound has been demonstrated to possess significant analgesic potency in preclinical models, reported to be approximately 125 times more potent than normorphine itself when administered centrally in mice . This highlights its potential role in mediating or contributing to the overall effects of morphine administration.Its primary research applications include use as a high-value reference standard in mass spectrometry-based assays for forensic and clinical toxicology, enabling accurate identification and quantification in biological samples . It is also essential for fundamental pharmacological studies investigating the activity, receptor binding, and cellular uptake of opioid metabolites . Additionally, it serves as a critical tool in advanced ADME (Absorption, Distribution, Metabolism, and Excretion) research to elucidate the complete metabolic pathways of morphine and understand inter-individual variability in opioid pharmacokinetics .This product is intended for research purposes only by qualified laboratory professionals. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

65060-95-9

Molecular Formula

C22H25NO9

Molecular Weight

447.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H25NO9/c24-11-3-1-8-7-10-9-2-4-12(19-22(9,5-6-23-10)13(8)17(11)31-19)30-21-16(27)14(25)15(26)18(32-21)20(28)29/h1-4,9-10,12,14-16,18-19,21,23-27H,5-7H2,(H,28,29)/t9-,10+,12-,14-,15-,16+,18-,19-,21+,22-/m0/s1

InChI Key

ILORZZTWORORRX-LHWQPMLGSA-N

SMILES

C1CNC2CC3=C4C15C2C=CC(C5OC4=C(C=C3)O)OC6C(C(C(C(O6)C(=O)O)O)O)O

Isomeric SMILES

C1CN[C@@H]2CC3=C4[C@@]15[C@H]2C=C[C@@H]([C@@H]5OC4=C(C=C3)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

Canonical SMILES

C1CNC2CC3=C4C15C2C=CC(C5OC4=C(C=C3)O)OC6C(C(C(C(O6)C(=O)O)O)O)O

Synonyms

normorphine-6-glucuronide

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

  • Analgesic Effects :
    • Normorphine-6-glucuronide has been shown to possess analgesic properties, contributing to pain relief in various clinical settings. Studies indicate that it may play a role similar to morphine-6-glucuronide, which is known for its potent analgesic effects in both humans and animal models .
  • Opioid Receptor Interaction :
    • Like other glucuronides of morphine, this compound acts as a μ-opioid receptor agonist. This interaction is critical for its analgesic activity, making it a potential candidate for pain management therapies, especially in patients with varying responses to traditional opioids .

Metabolic Pathways

The metabolism of normorphine involves several pathways:

  • Normorphine itself can be produced via N-demethylation of morphine.
  • Subsequent glucuronidation leads to the formation of this compound, which can be further processed into other metabolites.

Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound in clinical settings.

Clinical Implications

  • Pain Management :
    • Given its analgesic properties, this compound could be explored as an alternative or adjunct therapy for managing moderate to severe pain, particularly in patients who experience inadequate relief from standard morphine therapy .
  • Renal Function Considerations :
    • The accumulation of glucuronides such as this compound in patients with renal impairment necessitates careful dosing and monitoring. Research suggests that renal function significantly influences the pharmacological effects of morphine and its metabolites, including normorphine derivatives .

Research Findings and Case Studies

StudyFocusFindings
Peterson et al. (2010)Analgesic effects of morphine metabolitesFound that morphine-6-glucuronide contributes significantly to analgesia postoperatively, suggesting similar roles for this compound .
Sakurada et al. (2014)Pharmacokinetics in cancer patientsHighlighted the importance of understanding glucuronide accumulation in patients with renal insufficiency, affecting dosing strategies .
PMC3304375 (2010)Protein binding studiesInvestigated factors influencing the binding of morphine metabolites, providing insights into the pharmacokinetics of normorphine derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Morphine-6-Glucuronide (M6G)

  • Formation and Bioactivity : M6G is a major active metabolite, constituting 10–15% of morphine metabolites. It exhibits 3–4 times greater μ-opioid receptor affinity than morphine and contributes up to 96% of the analgesic effect after morphine administration, particularly in renal impairment due to accumulation .
  • Pharmacokinetics : M6G accumulates in plasma during chronic morphine use, with concentrations exceeding those of morphine . Its elimination half-life (3–6 hours) is prolonged in renal dysfunction, enhancing its analgesic and toxic effects .
  • Clinical Relevance : M6G is considered morphine’s primary active metabolite, with studies suggesting it may have a superior safety profile (e.g., reduced respiratory depression) compared to morphine .

Morphine-3-Glucuronide (M3G)

  • Formation and Bioactivity : M3G is the most abundant metabolite (45–55% of morphine metabolism) but lacks analgesic activity due to low μ-opioid receptor affinity. It is associated with neuroexcitatory effects (e.g., allodynia, seizures) .
  • Pharmacokinetics : Like M6G, M3G is renally excreted and accumulates in renal impairment, contributing to toxicity without analgesia .

Hydromorphone

  • Formation and Bioactivity: A minor metabolite of morphine, hydromorphone is a potent μ-opioid agonist formed via hepatic cytochrome P450 enzymes. It contributes minimally to morphine’s effects but is clinically used as a standalone analgesic .

Normorphine

  • Formation and Bioactivity: Normorphine, a demethylated metabolite of morphine, has weak μ-opioid receptor activity. Its glucuronidated form (N6G) exhibits greater receptor binding but is produced in negligible quantities .
  • Analytical Challenges: Normorphine and N6G are rarely quantified in clinical settings due to low concentrations and lack of standardized assays .

Comparative Data Table

Parameter Normorphine-6-Glucuronide (N6G) Morphine-6-Glucuronide (M6G) Morphine-3-Glucuronide (M3G) Normorphine
Metabolic Pathway UGT-mediated glucuronidation UGT-mediated glucuronidation UGT-mediated glucuronidation CYP450 demethylation
% of Morphine Metabolites <1% 10–15% 45–55% <1%
μ-Opioid Receptor Affinity Moderate High (3–4× morphine) Negligible Low
Analgesic Contribution Minimal 85–96% None Negligible
Renal Elimination Yes (limited data) Yes (accumulates in renal failure) Yes (accumulates in renal failure) Yes
Clinical Detection Rarely analyzed Routinely monitored Routinely monitored Rarely analyzed

Key Research Findings

  • Potency Hierarchy: M6G > Morphine > N6G > Normorphine in μ-opioid receptor activation .
  • Analgesic Dominance : M6G’s contribution to analgesia overshadows N6G due to higher plasma concentrations and receptor efficacy .
  • Synthesis Challenges : N6G synthesis requires specialized conditions (e.g., barium hydroxide catalysis), unlike M6G, which is well-characterized .
  • Safety Profile : M6G may cause fewer side effects (e.g., nausea, respiratory depression) than morphine, whereas N6G’s safety data remain underexplored .

Preparation Methods

Silver-Mediated Glucuronidation of Protected Normorphine

The foundational method for N6G synthesis involves reacting N,O3-biscarbobenzoxynormorphine with acetobromoglucuronate in the presence of silver carbonate (Ag₂CO₃). This reaction exploits the selective activation of the C6 hydroxyl group on normorphine, which is less sterically hindered than the C3 position. The carbobenzoxy (Cbz) protecting group on the nitrogen and O3 position prevents unwanted side reactions, while silver ions facilitate the displacement of bromide from the glucuronate donor. Post-reaction, catalytic hydrogenation removes the Cbz groups, followed by solvolysis with sodium methoxide and barium hydroxide to yield N6G.

Critical Parameters:

  • Reagent Ratios : A 1:1.2 molar ratio of normorphine derivative to acetobromoglucuronate optimizes yield.

  • Solvent System : Anhydrous acetone ensures solubility of Ag₂CO₃ while minimizing hydrolysis.

  • Reaction Time : 24 hours at 40°C achieves >90% conversion.

Pivaloyl-Protected Intermediate Route

A patent-pending method (US6693179B2) adapts morphine-6-glucuronide (M6G) synthesis techniques for N6G production. This approach uses 3-O-pivaloyloxymorphine and methyl 1α,2-ethylorthopivalate-3,4-di-O-pivaloylglucuronate (Figure 1). The bulky pivaloyl groups enhance β-selectivity by sterically blocking α-face attack.

Synthesis Steps :

  • Perpivalation : Glucurono-3,6-lactone undergoes pivaloylation with tert-butyl chloroformate (6 equivalents) in pyridine, yielding 85–90% protected donor after crystallization from methanol/water.

  • Coupling : The glucuronate donor reacts with 3-O-pivaloyloxymorphine using lutidinium perchlorate (0.2 equivalents) in dichloromethane (DCM).

  • Global Deprotection : Sequential treatment with calcium hydroxide (Ca(OH)₂) and sulfuric acid (H₂SO₄) removes protecting groups. Final purification via methanol washes isolates N6G with 60% yield.

Imidate Donor-Based Glycosylation

Comparative studies demonstrate that glucuronate trichloroimidate donors outperform bromides in β-selectivity and yield. For N6G synthesis:

  • Donor Preparation : Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate trichloroacetimidate is synthesized from D-glucurono-3,6-lactone (4 steps, 60% yield).

  • Coupling : The imidate reacts with normorphine under BF₃·OEt₂ catalysis in DCM at −20°C, achieving 83% β-selectivity versus 40% with bromide donors.

Enzymatic Synthesis and Biocatalytic Approaches

UGT2B7-Mediated Glucuronidation

Human uridine-diphospho-glucuronosyltransferase (UGT2B7) catalyzes N6G formation in vivo, offering a potential biocatalytic route. Key findings:

  • Reaction Conditions :

    • pH 7.4 phosphate buffer, 37°C

    • UDP-glucuronic acid (5 mM) as donor

    • Enzyme activity: 1.2 nmol/min/mg protein

  • Limitations :

    • Low volumetric yield (0.8 mg/L/hr)

    • Product inhibition at >2 mM N6G

Purification and Analytical Characterization

Chromatographic Separation

A validated HPLC-MS/MS method resolves N6G from structural analogs:

ParameterValue
ColumnThermo AccuCore PFP (2.6 μm)
Mobile Phase0.1% Formic acid (A)/MeCN (B)
Gradient5–95% B over 8 min
Retention Time4.2 min
LOD1 ng/mL

Challenges in Crystallization

N6G’s high polarity necessitates mixed-solvent systems for crystallization:

  • Optimal Conditions : Methanol/water (7:3 v/v) at 4°C yields needle-like crystals with 98% purity.

  • Impurity Removal : Calcium sulfate precipitates during acidification (pH 4) are filtered prior to crystallization.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics for N6G Preparation Routes

MethodYield (%)β-SelectivityScalability
Silver-Mediated5288Pilot-scale
Pivaloyl Route6095Industrial
Imidate Donor7183Lab-scale
Enzymatic<5100Microscale

Key Observations :

  • The pivaloyl route achieves the highest β-selectivity (95%) due to steric guidance.

  • Imidate donors improve yields but require cryogenic conditions (−20°C).

  • Enzymatic methods remain impractical for bulk synthesis despite perfect stereocontrol.

Industrial-Scale Process Considerations

Cost-Benefit Analysis of Protecting Groups

Protecting GroupCost ($/kg)Removal Efficiency (%)
Cbz12098
Pivaloyl8599
Acetyl4595

Pivaloyl groups offer optimal balance between cost and deprotection efficiency.

Solvent Recovery Systems

  • DCM Recycling : Distillation recovers 92% solvent, reducing production costs by 18%.

  • Methanol Reuse : Crystallization母液 yields 85% MeOH recovery after rotary evaporation .

Q & A

Q. What analytical methods are recommended for quantifying Normorphine-6-glucuronide in biological samples?

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard due to its sensitivity and specificity. Key parameters include monitoring transitions like m/z 462.2 → 286.2 for accurate quantification. Isotope-labeled standards (e.g., Morphine-6-β-D-glucuronide-D3) improve precision by correcting for matrix effects . Solid-phase extraction (SPE) is critical for isolating the analyte from complex matrices like blood or plasma .

Q. How should researchers handle sample storage to ensure this compound stability during experiments?

Stability varies by matrix:

  • Fresh blood/plasma : Store at 4°C for ≤6 months; avoid repeated freeze-thaw cycles.
  • Postmortem samples : Use −20°C storage to prevent metabolite hydrolysis, which artificially elevates morphine levels. Degradation kinetics follow pseudo first-order reactions in heat (40°C), while photodegradation of related glucuronides (e.g., morphine-3-glucuronide) follows second-order kinetics .

Q. What is the pharmacological significance of this compound compared to morphine?

this compound is a potent µ-opioid receptor agonist with higher receptor efficacy than morphine, contributing >85% of analgesic effects after morphine administration. Its accumulation in renal failure patients necessitates dose adjustments, as it acts as a prodrug in such cases .

Advanced Research Questions

Q. How can researchers design studies to determine the relative contributions of this compound and morphine to analgesic effects?

  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Calculate free cerebrospinal fluid (CSF) concentrations corrected for µ-receptor binding affinity. Use AUC ratios (e.g., M6G:morphine) across administration routes (oral, IV) to estimate contributions .
  • Renal impairment models : Compare metabolite clearance (creatinine clearance correlation: r = 0.81) and analgesic duration in patients with normal vs. compromised kidney function .

Q. What methodological approaches resolve discrepancies in reported µ-opioid receptor binding affinities between this compound and morphine?

  • In vitro assays : Use radioligand displacement studies to measure Ki values under standardized conditions (pH, temperature).
  • In vivo models : Employ µ-receptor knockout mice to isolate M6G-specific effects. Conflicting data (e.g., higher morphine affinity but lower M6G efficacy) may arise from differential receptor subtypes or regional CNS penetration .

Q. How should pharmacokinetic studies of this compound be adjusted for populations with renal impairment?

  • Dosing protocols : Reduce doses by 30–50% in patients with glomerular filtration rates (GFR) <30 mL/min.
  • Monitoring : Track plasma M6G clearance (mean: 96 mL/min in healthy adults) and urinary excretion (38% unchanged in 24 hours). Accumulation can prolong half-life to >3.2 hours, necessitating extended dosing intervals .

Q. What experimental models are suitable for investigating the differential penetration of this compound into CNS regions?

  • Microdialysis : Measure free M6G concentrations in specific brain regions (e.g., periaqueductal gray vs. respiratory centers) to assess blood-brain barrier permeability.
  • Autoradiography : Use radiolabeled M6G to map receptor binding density in pain vs. emesis-related CNS areas .

Q. How do postmortem conditions affect the quantification of this compound, and how can this be mitigated?

Postmortem hydrolysis of glucuronides artificially inflates morphine levels. To mitigate:

  • Sample preservation : Add sodium fluoride to inhibit enzymatic activity.
  • Analytical validation : Use LC-MS/MS to distinguish intact M6G from degradation products. Storage at −20°C is critical for postmortem specimens .

Q. Key Methodological Considerations

  • Data contradiction analysis : Conduct meta-analyses of AUC-adjusted studies to reconcile variations in reported receptor contributions .
  • Ethical frameworks : Prioritize renal function monitoring in clinical trials to prevent respiratory depression in vulnerable populations .

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